3-Allyl-5-amino-1-methylpyrimidine-2,4(1h,3h)-dione
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Overview
Description
3-Allyl-5-amino-1-methylpyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-amino-1-methylpyrimidine-2,4(1h,3h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as allyl amine, methyl isocyanate, and a suitable pyrimidine precursor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5-amino-1-methylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and allyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Allyl-5-amino-1-methylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methylpyrimidine-2,4(1h,3h)-dione: Lacks the allyl group.
3-Allyl-5-methylpyrimidine-2,4(1h,3h)-dione: Lacks the amino group.
3-Allyl-5-amino-1-ethylpyrimidine-2,4(1h,3h)-dione: Contains an ethyl group instead of a methyl group.
Uniqueness
3-Allyl-5-amino-1-methylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the allyl and amino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-amino-1-methyl-3-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O2/c1-3-4-11-7(12)6(9)5-10(2)8(11)13/h3,5H,1,4,9H2,2H3 |
InChI Key |
KYSRNOJEPDDWAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)CC=C)N |
Origin of Product |
United States |
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